5-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine
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Overview
Description
5-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromo group and an azetidine moiety The azetidine is further substituted with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole derivative, followed by the formation of the azetidine ring, and finally, the coupling with the pyrimidine ring.
Preparation of 4-methyl-1H-pyrazole: This can be synthesized by the reaction of hydrazine with 4-methyl-3-penten-2-one under acidic conditions.
Formation of the azetidine ring: The pyrazole derivative is reacted with an appropriate azetidine precursor, such as 3-chloro-1-azetidine, in the presence of a base like sodium hydride.
Coupling with pyrimidine: The azetidine intermediate is then coupled with 5-bromo-2-chloropyrimidine under basic conditions, typically using potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazole and azetidine rings can be subjected to oxidation or reduction reactions to modify their electronic properties.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of oxidized derivatives of the pyrazole and azetidine rings.
Reduction: Formation of reduced derivatives with altered electronic properties.
Coupling: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
5-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases or other enzymes.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological macromolecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 5-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The pyrazole and pyrimidine rings can interact with the active sites of enzymes, while the azetidine ring may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine: Similar structure but with a pyridine ring instead of pyrimidine.
5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine: Similar structure but with a chloro group instead of bromo.
2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine: Lacks the bromo substituent.
Uniqueness
The presence of the bromo group in 5-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine makes it particularly reactive in substitution and coupling reactions, providing a versatile platform for the synthesis of diverse derivatives.
Properties
IUPAC Name |
5-bromo-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5/c1-9-2-16-18(5-9)8-10-6-17(7-10)12-14-3-11(13)4-15-12/h2-5,10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZOLKAYKTXMRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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